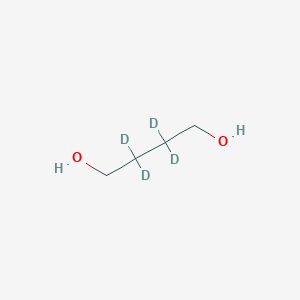
3-Methoxybenzaldehyde
Vue d'ensemble
Description
3-Methoxybenzaldehyde is a member of the class of benzaldehydes in which the hydrogen at position 3 of benzaldehyde has been replaced by a methoxy group . It has a role as a Brassica napus metabolite . It is a member of benzaldehydes and a monomethoxybenzene .
Synthesis Analysis
3-Methoxybenzaldehyde can be synthesized from 4-aminophenol and 2-hydroxy-3-methoxybenzaldehyde in methanol solution . It can also be used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzldehyde .Molecular Structure Analysis
The molecular formula of 3-Methoxybenzaldehyde is C8H8O2 . The IUPAC name is 3-methoxybenzaldehyde . The InChI is InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 .Chemical Reactions Analysis
3-Methoxybenzaldehyde can undergo iodination using Oxone® and potassium iodide in refluxing water . It can also be used in an aqueous Suzuki-Miyaura reaction with para-methylphenylboronic acid .Physical And Chemical Properties Analysis
3-Methoxybenzaldehyde is a clear pale yellow to yellow liquid . The molecular weight is 136.15 g/mol .Applications De Recherche Scientifique
Preparation of 3-(3-methoxy-phenyl)-1-phenyl-propenone
3-Methoxybenzaldehyde is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzaldehyde . This compound could have potential applications in various chemical reactions and syntheses.
Eluent for Mono-13C Isotopomers of Vanillin
It is used as an eluent for mono-13C isotopomers of vanillin in normal phase silica gel chromatography . This application is particularly useful in the field of analytical chemistry, where it helps in the separation and identification of complex mixtures.
Inhibitor of NNK Metabolism
3-Methoxybenzaldehyde acts as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism . NNK is a potent carcinogen found in tobacco products. Therefore, this compound could have potential applications in cancer research and treatment.
Fragrance and Flavoring Agent
Methoxybenzaldehydes, including 3-Methoxybenzaldehyde, exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics . Therefore, they have important roles in the food and cosmetic industries.
Medicinal Properties
Methoxybenzaldehydes also exhibit significant medicinal properties and thus have certain prospects in the pharmaceutical industry . For example, they have been reported to exhibit anti-acetylcholinesterase, antityrosinase, and antileukemic activities .
Anti-Cancer Activity
In a study, 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) was synthesized and its in vitro anticancer activities against different cell lines were evaluated . This suggests potential applications in the development of new anticancer drugs.
Safety and Hazards
Orientations Futures
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a potentially renewable and affordable starting material with a pleasant odor, was observed to selectively undergo both bromination and iodination using Oxone® and the corresponding potassium salt in ethyl acetate/water . This suggests that 3-Methoxybenzaldehyde, which is structurally similar to vanillin, may also have potential for use in green chemistry .
Mécanisme D'action
Target of Action
3-Methoxybenzaldehyde, also known as m-Anisaldehyde, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, which are crucial for the survival and growth of fungal pathogens .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of 3-Methoxybenzaldehyde . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
3-Methoxybenzaldehyde affects the oxidative stress-response pathway of fungi . It has been shown to disrupt the functioning of superoxide dismutases and glutathione reductase, key components of the antioxidation system . This disruption leads to downstream effects that inhibit fungal growth .
Result of Action
The primary result of 3-Methoxybenzaldehyde’s action is the effective inhibition of fungal growth . By disrupting the antioxidation systems of fungi, the compound prevents these organisms from maintaining the redox balance necessary for their survival . This makes 3-Methoxybenzaldehyde a potent antifungal agent .
Propriétés
IUPAC Name |
3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDAIZRQDCGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044447 | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
143.00 °C. @ 50.00 mm Hg | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methoxybenzaldehyde | |
CAS RN |
591-31-1 | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZAO7S0IVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methoxybenzaldehyde?
A1: 3-Methoxybenzaldehyde has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.
Q2: What spectroscopic data is available for 3-Methoxybenzaldehyde?
A2: Several studies report spectroscopic data for 3-Methoxybenzaldehyde, including:
- FTIR and FT-Raman: These techniques were used to analyze the vibrational modes of the compound, providing valuable information about its structural features. []
- 1H NMR and 13C NMR: These methods provide detailed insights into the electronic environment and connectivity of the hydrogen and carbon atoms within the molecule, enabling structural elucidation and conformational analysis. [, , ]
Q3: Can 3-Methoxybenzaldehyde be synthesized from readily available starting materials?
A3: Yes, one study reports a synthetic route starting from m-cresol, involving acetylation, chlorination, Sommelet reaction, methylation, and hydrolysis. [] This method boasts readily available starting materials and cost-effectiveness.
Q4: How can the aldehyde group in 3-Methoxybenzaldehyde be selectively protected for further functionalization?
A4: Researchers have successfully employed N,N'-diisopropylimidazolidine as a protecting group for the aldehyde, allowing for regioselective lithiation at the 4-position of the aromatic ring. [, ] This protection strategy enables the synthesis of various 4-substituted 3-Methoxybenzaldehyde derivatives.
Q5: Can 3-Methoxybenzaldehyde be used as a precursor for synthesizing heterocyclic compounds?
A5: Yes, 3-Methoxybenzaldehyde serves as a versatile precursor for constructing various heterocycles. For instance, it can be reacted with thiosemicarbazide to synthesize thiosemicarbazone derivatives, which are known for their diverse biological activities. []
Q6: How do structural modifications on 3-Methoxybenzaldehyde affect its biological activity?
A6: Research suggests that the position and type of substituents on the aromatic ring significantly influence the biological activity of 3-Methoxybenzaldehyde derivatives. For example, in a study investigating anticancer activity against the MCF-7 breast cancer cell line, acetone thiosemicarbazone and 3-Methoxybenzaldehyde thiosemicarbazone exhibited potent activity. [] In contrast, 4-Nitrobenzaldehyde thiosemicarbazone showed weaker activity, highlighting the impact of substituent effects on potency.
Q7: What is the role of the methoxy group in the biological activity of 3-Methoxybenzaldehyde and its derivatives?
A7: The methoxy group often plays a crucial role in the biological activity of 3-Methoxybenzaldehyde derivatives. In a study exploring the acaricidal activity of 2-hydroxy-4-methoxybenzaldehyde and its derivatives, the presence of the methoxy group was found to enhance the compound's effectiveness against stored food mites. [] This highlights the importance of the methoxy group in influencing the biological activity of these compounds.
Q8: How does 3-Methoxybenzaldehyde contribute to the aroma profile of certain food and beverages?
A8: 3-Methoxybenzaldehyde is a significant contributor to the aroma of various food and beverages. For example, in a study on Polish mead, it was identified as a key odorant contributing to the overall aroma profile, albeit with a relatively lower odor activity value (OAV) compared to other compounds. []
Q9: Can 3-Methoxybenzaldehyde be used as a building block for polymers?
A9: Yes, 3-Methoxybenzaldehyde derivatives can be employed in polymer synthesis. For instance, it can be used to create biobased poly(ether benzoxazole) derived from vanillin, offering potential applications in materials science. []
Q10: What is the environmental impact of 3-Methoxybenzaldehyde and its derivatives?
A10: While specific data on the environmental impact of 3-Methoxybenzaldehyde may be limited, it's crucial to consider potential ecotoxicological effects and implement strategies for responsible waste management and resource efficiency. Research on alternative compounds with reduced environmental impact and exploring recycling options can contribute to sustainable practices.
Q11: Have computational methods been used to study 3-Methoxybenzaldehyde and its derivatives?
A11: Yes, computational chemistry plays a vital role in understanding the properties and behavior of 3-Methoxybenzaldehyde and its derivatives. For example:
- DFT calculations: Density Functional Theory (DFT) has been employed to calculate electronic properties such as orbital energies and energy gaps, providing insights into electronic structure and reactivity. []
- Molecular modeling: Computational drug modeling, in conjunction with experimental data, helps understand binding interactions with biological targets and aids in the design of more potent and selective compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














